

# safety and handling instructions for Glu-Ala-Leu-Phe-Gln-pNA

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## Compound of Interest

Compound Name: *Glu-Ala-Leu-Phe-Gln-pNA*

Cat. No.: *B12393758*

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## Application Notes and Protocols for Glu-Ala-Leu-Phe-Gln-pNA

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Glu-Ala-Leu-Phe-Gln-pNA** (Glutamyl-Alanyl-Leucyl-Phenylalanyl-Glutaminyl-p-Nitroanilide) is a chromogenic peptide substrate designed for the specific detection of certain proteases. Its primary application is in the in vitro activity measurement of enzymes such as the human rhinovirus (HRV) 3C protease and the Chiba virus 3C-like protease.[1] The peptide sequence mimics the natural cleavage site of these viral proteases. Upon enzymatic cleavage at the C-terminal side of the glutamine residue, the p-nitroaniline (pNA) moiety is released. Free pNA is a yellow chromophore that can be readily quantified by measuring its absorbance at approximately 405 nm, providing a direct and continuous assay of enzyme activity. This tool is invaluable for high-throughput screening of protease inhibitors and for detailed kinetic studies of these important drug targets.

### Safety and Handling Instructions

While a specific Material Safety Data Sheet (MSDS) for **Glu-Ala-Leu-Phe-Gln-pNA** is not readily available, the following safety and handling instructions are based on general knowledge of peptide reagents, p-nitroanilide compounds, and good laboratory practices.

## 2.1. General Handling:

- **For Research Use Only:** This product is intended for laboratory research purposes only and should not be used for in vivo applications, diagnostics, or therapeutics.
- **Qualified Personnel:** Handling should be performed by trained professionals familiar with laboratory safety procedures.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves).
- **Avoid Contact:** Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.
- **Avoid Inhalation:** Avoid inhaling dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.

## 2.2. First Aid Measures:

- **Inhalation:** If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.
- **Skin Contact:** In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.
- **Eye Contact:** In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
- **Ingestion:** If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician.

## 2.3. Storage and Stability:

- **Storage Temperature:** Store the lyophilized powder at -20°C for long-term storage.<sup>[2]</sup>
- **Light and Moisture:** Protect from light and moisture.

- Inert Atmosphere: For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon).
- Solutions: Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the solution will depend on the solvent used.

#### 2.4. Disposal:

- Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

## Physicochemical and Application Data

The following table summarizes key quantitative data for **Glu-Ala-Leu-Phe-Gln-pNA** and its common variants.

Property	H-Glu-Ala-Leu-Phe-Gln-pNA Trifluoroacetate Salt	Succinyl-Glu-Ala-Leu-Phe-Gln-pNA
Molecular Formula	C <sub>34</sub> H <sub>46</sub> N <sub>8</sub> O <sub>10</sub> · C <sub>2</sub> HF <sub>3</sub> O <sub>2</sub>	C <sub>38</sub> H <sub>50</sub> N <sub>8</sub> O <sub>13</sub>
Molecular Weight	840.81 g/mol	826.87 g/mol [3]
CAS Number	198551-00-7[2]	Not readily available
Appearance	Typically a white to off-white solid	Typically a white to off-white solid
Primary Application	Substrate for HRV-3C Protease[2]	Substrate for HRV-3C Protease[3]
Kinetic Constant (kcat/Km)	840 M <sup>-1</sup> s <sup>-1</sup> for HRV-14 3C protease[2][4]	Not readily available
Storage Conditions	-20°C, protect from light[2]	<-15°C, protect from light[3]

## Experimental Protocols

### 4.1. General Protocol for Enzymatic Assay of HRV-3C Protease

This protocol provides a general method for measuring the activity of human rhinovirus 3C protease using **Glu-Ala-Leu-Phe-Gln-pNA** as a chromogenic substrate. The assay is based on the spectrophotometric detection of the released p-nitroaniline (pNA) at 405 nm.

#### 4.1.1. Materials and Reagents:

- **Glu-Ala-Leu-Phe-Gln-pNA** substrate
- Dimethyl sulfoxide (DMSO)
- HRV-3C Protease
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 1 mM EDTA)
- 96-well microplate (clear, flat-bottom)
- Microplate reader capable of measuring absorbance at 405 nm

#### 4.1.2. Preparation of Reagents:

- **Substrate Stock Solution:** Prepare a 10 mM stock solution of **Glu-Ala-Leu-Phe-Gln-pNA** in DMSO.
- **Enzyme Solution:** Dilute the HRV-3C protease to the desired concentration in the Assay Buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range.
- **Working Substrate Solution:** Dilute the substrate stock solution with Assay Buffer to the desired final concentration (e.g., 200  $\mu$ M).

#### 4.1.3. Assay Procedure:

- Add 50  $\mu$ L of the working substrate solution to each well of the 96-well microplate.
- To initiate the reaction, add 50  $\mu$ L of the diluted enzyme solution to each well.
- Immediately place the microplate in a microplate reader pre-set to 37°C.

- Measure the absorbance at 405 nm at regular intervals (e.g., every 1 minute) for a period of 30-60 minutes.
- Include appropriate controls, such as a blank (substrate in buffer without enzyme) and a negative control (enzyme in buffer without substrate).

#### 4.1.4. Data Analysis:

- Calculate the rate of the reaction (V) by determining the initial linear slope of the absorbance versus time plot ( $\Delta A/\Delta t$ ).
- Convert the rate of change in absorbance to the rate of pNA production using the Beer-Lambert law ( $A = \epsilon bc$ ), where A is the absorbance,  $\epsilon$  is the molar extinction coefficient of pNA (approximately  $10,600 \text{ M}^{-1}\text{cm}^{-1}$  at 405 nm), b is the path length of the sample in the microplate well, and c is the concentration of pNA.
- The enzyme activity can be expressed as the amount of pNA released per unit of time.

## Visualizations

### 5.1. Enzymatic Cleavage of **Glu-Ala-Leu-Phe-Gln-pNA**

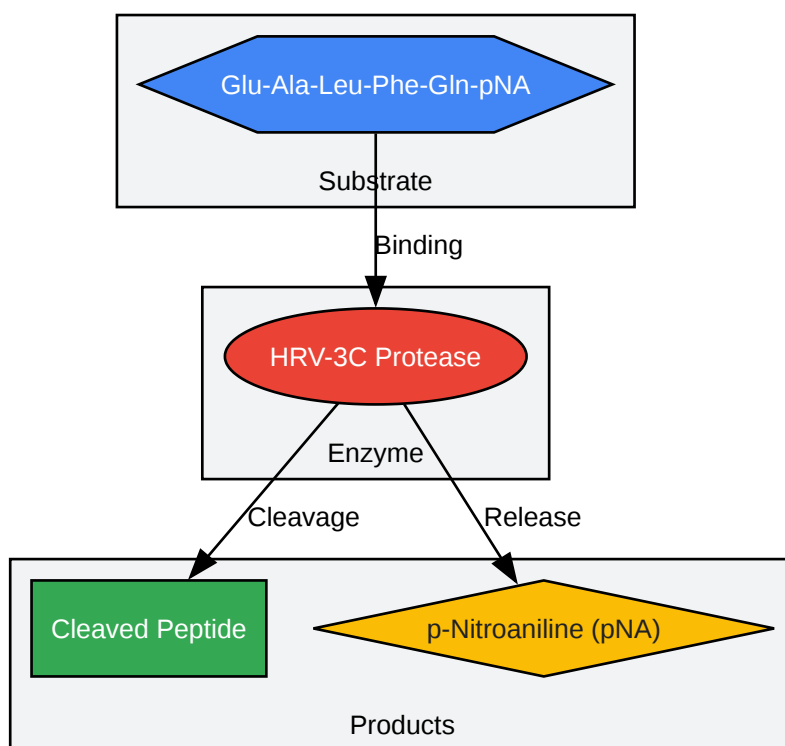


Figure 1. Schematic of the enzymatic cleavage of Glu-Ala-Leu-Phe-Gln-pNA by HRV-3C Protease.

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Caption: Enzymatic cleavage of the substrate by HRV-3C protease.

## 5.2. Experimental Workflow for Protease Activity Assay

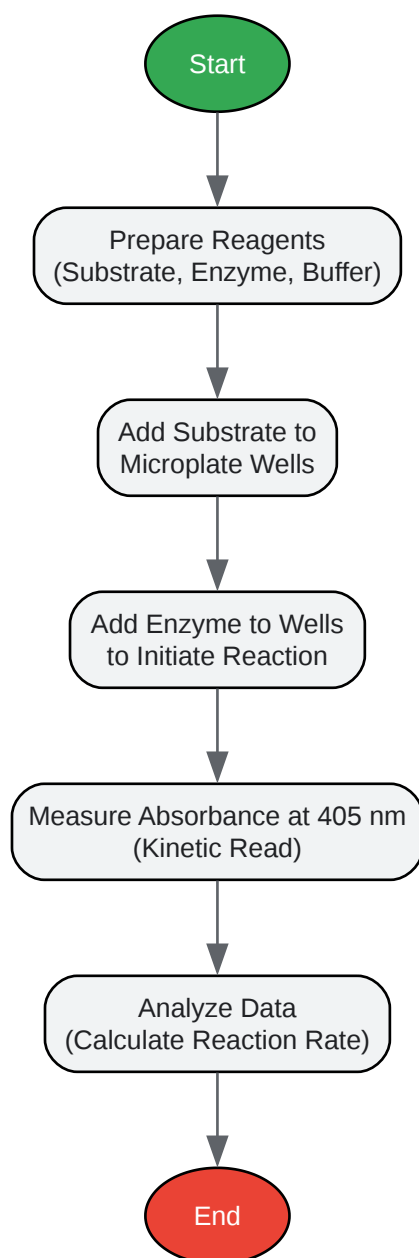


Figure 2. General workflow for a chromogenic protease activity assay.

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Caption: Workflow for a protease activity assay using a chromogenic substrate.

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## References

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